molecular formula C7H12O3 B15310712 4-Isopropoxybut-2-enoic acid

4-Isopropoxybut-2-enoic acid

Cat. No.: B15310712
M. Wt: 144.17 g/mol
InChI Key: ODWQZOUHOJDDEW-ONEGZZNKSA-N
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Description

4-Isopropoxybut-2-enoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of butenoic acid, featuring an isopropoxy group attached to the second carbon of the butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with isopropyl ketone under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated butanoic acid derivatives.

    Substitution: Formation of various substituted butenoic acid derivatives.

Scientific Research Applications

4-Isopropoxybut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxybut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Butenoic Acid: The parent compound, lacking the isopropoxy group.

    4-Methoxybut-2-enoic Acid: Similar structure with a methoxy group instead of an isopropoxy group.

    4-Ethoxybut-2-enoic Acid: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness

4-Isopropoxybut-2-enoic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(E)-4-propan-2-yloxybut-2-enoic acid

InChI

InChI=1S/C7H12O3/c1-6(2)10-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+

InChI Key

ODWQZOUHOJDDEW-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC/C=C/C(=O)O

Canonical SMILES

CC(C)OCC=CC(=O)O

Origin of Product

United States

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